Methyl(prop-2-yn-1-yl){1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}amine
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the formation of the oxadiazole ring and subsequent attachment of the propargyl group. Various synthetic routes can be explored, such as cyclocondensation reactions or Sonogashira cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of Methyl(prop-2-yn-1-yl){1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}amine comprises the described functional groups. It is essential to visualize the 3D arrangement of atoms to understand its spatial orientation and reactivity. You can find the structure on the NIST Chemistry WebBook .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including oxidative alkyne–alkyne coupling under ATRP conditions . Further investigations are needed to explore its reactivity with other functional groups.
Properties
IUPAC Name |
N-methyl-N-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-6-7-14(5)9(4)11-12-10(8(2)3)13-15-11/h1,8-9H,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSVWHKNXLYILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C)N(C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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